molecular formula C8H8BrNO2S2 B1393965 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide CAS No. 1674389-40-2

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

Cat. No.: B1393965
CAS No.: 1674389-40-2
M. Wt: 294.2 g/mol
InChI Key: VRDSREGYECALQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . Thiazoles can be synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives . The synthesized products have been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized and structurally confirmed various thiazolium bromide derivatives, including 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide, through interactions of substituted thiosemicarbazides with phenacyl bromide derivatives. This process utilized spectroscopic tools like IR, NMR, and mass spectrometry, along with X-ray crystallographic analyses to determine the compounds' structures. Such research aids in understanding the molecular configurations of these compounds (Hassan et al., 2020).

Novel Synthetic Approaches

  • Innovative methods to prepare pyrrolo[2,1-b]thiazoles, closely related to thiazolium bromides, have been developed. This involves the treatment of substituted acetonitriles with mercaptoacetic acid, leading to the formation of thiazolidin-4-ones, which are then alkylated with phenacyl bromides. This approach contributes to the broader field of heterocyclic chemistry, encompassing thiazolium bromides (Tverdokhlebov et al., 2003).

Catalytic and Antioxidant Activities

  • Research on 1,3-bis(carboxymethyl)imidazolium bromide, a compound similar to this compound, has shown significant findings. It has been studied using X-ray diffraction, FT-IR, and Raman spectroscopy to understand its molecular structure and potential applications in catalysis and as an antioxidant agent (Barczyński et al., 2008).

Potential in Corrosion Inhibition

  • Imidazolium-based derivatives, closely related to thiazolium bromides, have been synthesized and evaluated for their effectiveness in inhibiting corrosion in metal surfaces. These compounds, including 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide, show promising results in protecting metals from corrosion, suggesting a potential application for thiazolium bromides in similar contexts (Subasree & Selvi, 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . These interactions are crucial as they help in understanding the compound’s potential antioxidant properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby potentially protecting cells from oxidative damage . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) can result in the modulation of these enzymes’ activities, thereby influencing oxidative stress responses . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical impacts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antioxidant properties, while higher doses could potentially lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical impacts . Toxicity studies have indicated that very high doses can lead to adverse effects, emphasizing the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. For instance, its interaction with superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) suggests its involvement in pathways related to oxidative stress and antioxidant defense . These interactions can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within certain cellular compartments can affect its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can exert its effects on oxidative stress responses and cellular metabolism .

Properties

IUPAC Name

2-(2-methylthieno[2,3-d][1,3]thiazol-3-ium-3-yl)acetic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2.BrH/c1-5-9(4-7(10)11)8-6(13-5)2-3-12-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSREGYECALQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CS2)CC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 2
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 3
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 4
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 5
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 6
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

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